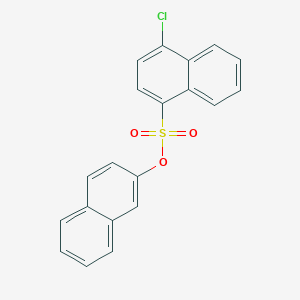![molecular formula C19H18F3N3O3S B6477945 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 2640980-02-3](/img/structure/B6477945.png)
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(trifluoromethoxy)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(trifluoromethoxy)benzene-1-sulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(trifluoromethoxy)benzene-1-sulfonamide, focusing on six unique applications:
Antileishmanial Activity
This compound has shown significant potential in the treatment of leishmaniasis, a neglected tropical disease caused by the Leishmania parasite. Research indicates that pyrazole derivatives, including this compound, exhibit potent antileishmanial activity. The compound’s efficacy is attributed to its ability to inhibit the growth of Leishmania parasites, making it a promising candidate for developing new antileishmanial drugs .
Antimalarial Activity
In addition to its antileishmanial properties, this compound has demonstrated strong antimalarial activity. Studies have shown that it can effectively suppress the growth of Plasmodium parasites, which cause malaria. This dual activity against both leishmaniasis and malaria highlights its potential as a versatile therapeutic agent for tropical diseases .
Anti-inflammatory Properties
The compound’s structure, which includes a pyrazole moiety, is known for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This makes it a valuable candidate for developing anti-inflammatory drugs to treat conditions such as arthritis and other inflammatory disorders .
Antioxidant Activity
Research has shown that this compound possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and various oxidative stress-related diseases. This antioxidant activity is crucial for developing therapies for conditions like cardiovascular diseases and neurodegenerative disorders .
Antibacterial and Antifungal Applications
The compound has been evaluated for its antibacterial and antifungal activities. It has shown effectiveness against a range of bacterial and fungal pathogens, making it a potential candidate for developing new antimicrobial agents. This is particularly important in the context of increasing antibiotic resistance .
Antiviral Activity
Preliminary research indicates that this compound may possess antiviral properties, making it a potential candidate for developing antiviral drugs. It has shown activity against certain viruses, which could be further explored for treating viral infections.
These applications highlight the diverse potential of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(trifluoromethoxy)benzene-1-sulfonamide in various fields of scientific research and drug development.
If you have any specific questions or need further details on any of these applications, feel free to ask!
特性
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3S/c1-25-16(11-12-23-25)15-8-6-14(7-9-15)10-13-24-29(26,27)18-5-3-2-4-17(18)28-19(20,21)22/h2-9,11-12,24H,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSGKXBHPJARSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(trifluoromethoxy)benzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B6477872.png)
![4-butoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide](/img/structure/B6477890.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide](/img/structure/B6477891.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B6477897.png)
![2,4,5-trimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B6477901.png)
![3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea](/img/structure/B6477905.png)
![1-[(4-chlorophenyl)methyl]-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea](/img/structure/B6477911.png)
![2-(4-methoxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethane-1-sulfonamide](/img/structure/B6477915.png)
![3-chloro-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B6477922.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6477930.png)
![2-methyl-4-[(2,4,5-trimethylbenzenesulfonyl)oxy]phenyl 2,4,5-trimethylbenzene-1-sulfonate](/img/structure/B6477937.png)
![methyl 4-methoxy-3-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)benzoate](/img/structure/B6477938.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B6477954.png)